2,3,5-Trichlorodiphenyl ether
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Overview
Description
2,3,5-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls . These compounds are known for their potential toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3,5-Trichlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes . Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like HBr or HI.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, especially when exposed to strong nucleophiles.
Common Reagents and Conditions:
Strong Acids: HBr, HI
Strong Bases: Sodium hydride (NaH), Silver oxide (Ag2O)
Major Products:
Alcohols and Alkyl Halides: The cleavage of this compound typically results in the formation of alcohols and alkyl halides.
Scientific Research Applications
2,3,5-Trichlorodiphenyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5-Trichlorodiphenyl ether exerts its effects involves the protonation of the ether oxygen by strong acids, forming a good leaving group that can be eliminated via S_N2, S_N1, or E1 reaction mechanisms . The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
2,3,5-Trichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers, which includes compounds like:
- 2,2’,3-Trichlorodiphenyl ether
- 2,2’,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzene rings . The unique arrangement of chlorine atoms in this compound contributes to its specific chemical properties and reactivity .
Properties
CAS No. |
162853-24-9 |
---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,2,5-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H |
InChI Key |
MDSPKCWGOVVFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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